Regioselectivity in Mesitonitrile Oxide Cycloaddition: ortho-Amino Directs Single Regioisomer vs. Isomer Mixtures
In 1,3-dipolar cycloaddition with mesitonitrile oxide, 2-aminostilbene yields the 5-substituted phenyldihydroisoxazole as the predominant product. Under identical conditions, 3-amino and 4-nitrostilbene afford comparable amounts of both regioisomers, while 2-nitrostilbene and 4-aminostilbene also favor the 5-substituted product [1]. The regioselectivity of 2-aminostilbene is attributed to the ortho-NH₂ directing effect, which operates independently of hydrogen bonding or steric effects, as confirmed by the absence of solvent effects and semiempirical PM3 calculations [1].
| Evidence Dimension | Cycloaddition regioselectivity (ratio of 5-substituted to 4-substituted dihydroisoxazole regioisomer) |
|---|---|
| Target Compound Data | 2-Aminostilbene: single predominant regioisomer (5-substituted) |
| Comparator Or Baseline | 3-Aminostilbene and 4-nitrostilbene: comparable amounts of both regioisomers; 2-nitrostilbene and 4-aminostilbene: also 5-substituted as major product |
| Quantified Difference | 2-Aminostilbene and 4-aminostilbene give predominantly one regioisomer, whereas 3-amino and 4-nitro derivatives give approximately 1:1 mixtures |
| Conditions | Reaction of amino- or nitrostilbenes with mesitonitrile oxide; solvent: dichloromethane or acetonitrile; room temperature |
Why This Matters
Formedicinal chemistry and process chemistry teams, a single regioisomer eliminates costly chromatographic separation and simplifies scale-up, directly reducing cost of goods for downstream heterocyclic products.
- [1] Corsaro, A., Chiacchio, U., Pistarà, V., Rescifina, A., Buemi, G., & Romeo, G. (2000). Cycloadditions of mesitonitrile oxide with amino- and nitrostilbenes. Journal of the Chemical Society, Perkin Transactions 1, (11), 1761–1766. View Source
